molecular formula C6H10O3 B11717022 (2R,3R)-3-methyloxolane-2-carboxylic acid

(2R,3R)-3-methyloxolane-2-carboxylic acid

Cat. No.: B11717022
M. Wt: 130.14 g/mol
InChI Key: IUCKHYBYONQBJH-RFZPGFLSSA-N
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Description

(2R,3R)-3-methyloxolane-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry makes it a valuable molecule for research and industrial applications. The compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-methyloxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For example, the use of chiral auxiliaries or chiral catalysts in the synthesis can lead to the desired enantiomer with high enantiomeric excess. Another method involves the resolution of racemic mixtures using chiral resolving agents, such as tartaric acid derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-methyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane ketones or aldehydes, while reduction can produce oxolane alcohols .

Scientific Research Applications

(2R,3R)-3-methyloxolane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3R)-3-methyloxolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, altering their conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-methyloxolane-2-carboxylic acid is unique due to its specific combination of an oxolane ring and a carboxylic acid group, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable for enantioselective synthesis and as a resolving agent .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(2R,3R)-3-methyloxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1

InChI Key

IUCKHYBYONQBJH-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CCO[C@H]1C(=O)O

Canonical SMILES

CC1CCOC1C(=O)O

Origin of Product

United States

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